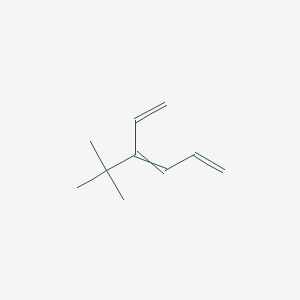

3-Tert-butylhexa-1,3,5-triene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

40087-76-1 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

3-tert-butylhexa-1,3,5-triene |

InChI |

InChI=1S/C10H16/c1-6-8-9(7-2)10(3,4)5/h6-8H,1-2H2,3-5H3 |

InChI Key |

QJQSDSBFJITIHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=CC=C)C=C |

Origin of Product |

United States |

Conformational Analysis of 3 Tert Butylhexa 1,3,5 Triene Derivatives

Ground State Conformations: S-Cis and S-Trans Isomerism

The flexibility of the single bonds in the 1,3,5-hexatriene (B1211904) chain allows for the existence of different rotational isomers, or conformers. The most significant of these are the s-trans and s-cis conformations, which describe the relative orientation of the double bonds about the C2-C3 and C4-C5 single bonds. In the context of (Z)-3-tert-butyl-1,3,5-hexatriene, the key equilibrium is between the tZt (trans-Z-trans) and cZt (cis-Z-trans) conformers. The tZt conformer has a trans arrangement around the C2-C3 single bond, while the cZt conformer has a cis arrangement around the same bond.

Experimental evidence from 1H NMR relaxation rates and Nuclear Overhauser Enhancement (NOE) studies has been instrumental in determining the predominant ground-state conformation of this substituted hexatriene. researchgate.net These studies have revealed that for (Z)-3-tert-butyl-1,3,5-hexatriene, the ground state is a mixture of the cZt and tZt conformers. researchgate.net

Influence of Bulky Substituents (e.g., Tert-butyl) on Planarity and Torsional Angles

The introduction of a sterically demanding tert-butyl group at the C3 position has a profound impact on the planarity of the hexatriene system. In an unsubstituted hexa-1,3,5-triene, the conjugated system tends to adopt a planar or near-planar conformation to maximize p-orbital overlap. However, the tert-butyl group in 3-tert-butylhexa-1,3,5-triene introduces significant steric strain, particularly in the more compact conformations.

This steric hindrance forces the molecule to deviate from planarity by twisting around the single bonds. This twisting is described by the torsional or dihedral angles. For the cZt conformer, the steric clash between the tert-butyl group and the hydrogen atom on C2 would be substantial in a perfectly planar arrangement. To alleviate this strain, the molecule undergoes a rotation around the C2-C3 bond, resulting in a non-zero torsional angle. Similarly, the tZt conformer will also experience steric interactions that may lead to deviations from ideal planarity. The NOE experiments on (Z)-3-tert-butyl-1,3,5-hexatriene indicate that the tert-butyl group alters the preferred conformation from the extended tZt form to the more compact cZt form. researchgate.net This suggests that the electronic benefits of conjugation are partially compromised to accommodate the bulky substituent.

Conformational Equilibria and Their Energetic Implications

In the case of (Z)-3-tert-butyl-1,3,5-hexatriene, a conformational equilibrium exists between the cZt and tZt rotamers. The position of this equilibrium is determined by the relative free energies of the two conformers. The experimental data from NOE studies provide a quantitative measure of this equilibrium. researchgate.net

The estimated rotamer population is approximately 80% for the cZt conformer and 20% for the tZt conformer at room temperature. researchgate.net This observed ratio allows for the calculation of the free energy difference (ΔG) between the two conformers using the following equation:

ΔG = -RT ln(K)

Where:

R is the gas constant (8.314 J/mol·K)

T is the temperature in Kelvin

K is the equilibrium constant ([cZt]/[tZt] = 80/20 = 4)

This energetic preference for the cZt conformer, despite its greater steric congestion, highlights a complex interplay of steric and electronic effects. It is surprising that the bulky tert-butyl group favors a more folded conformation, a finding that contradicts the expectation that steric hindrance would favor the more extended tZt form. This indicates that other non-covalent interactions may play a role in stabilizing the cZt conformer.

Table 1: Conformational Equilibrium of (Z)-3-Tert-butyl-1,3,5-triene

| Conformer | Population (%) | Relative Energy (kJ/mol) |

|---|---|---|

| cZt | 80 | 0 |

| tZt | 20 | ~3.4 |

Note: The relative energy is estimated based on the provided rotamer population at standard conditions.

Computational Studies on Conformational Landscapes

While experimental techniques like NMR provide invaluable data on the conformational equilibrium, computational chemistry offers a powerful tool to explore the entire conformational landscape and to quantify the energetic and geometric parameters of the different conformers.

To date, a dedicated and comprehensive computational study on the conformational landscape of this compound is not widely available in the published literature. However, based on the experimental findings, such a study would be expected to reveal several key features. The potential energy surface, when mapped as a function of the torsional angles around the C2-C3 and C4-C5 bonds, would likely show multiple local minima corresponding to the different stable conformers.

A theoretical investigation would involve geometry optimizations and frequency calculations for the cZt and tZt conformers using methods like Density Functional Theory (DFT) or ab initio calculations. These calculations would provide precise values for the torsional angles, bond lengths, and bond angles for each conformer. Furthermore, the relative energies of the conformers could be calculated with high accuracy, providing a theoretical basis for the experimentally observed population ratio. Such a study would also allow for the investigation of the transition states connecting the different conformers, yielding information about the energy barriers to rotation around the single bonds.

Advanced Spectroscopic Characterization of Conjugated Triene Systems

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a primary tool for investigating the π-electron systems of conjugated molecules. The absorption of ultraviolet or visible light promotes electrons from lower-energy bonding or non-bonding molecular orbitals (MOs) to higher-energy anti-bonding MOs. For conjugated trienes, the most significant electronic transitions are π → π* transitions. jove.com

The extent of conjugation in a molecule has a profound effect on the wavelength of maximum absorption (λmax). As the number of conjugated double bonds increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. spcmc.ac.in This reduced energy gap means that less energy (and thus, light of a longer wavelength) is required to induce an electronic transition. spcmc.ac.in

This phenomenon leads to a bathochromic shift (also known as a red shift), which is the shift of λmax to a longer wavelength. wikipedia.orgyoutube.com For instance, increasing the conjugated system from ethylene (B1197577) to buta-1,3-diene and then to hexa-1,3,5-triene results in a progressive bathochromic shift. spcmc.ac.in

Concurrently, an increase in conjugation typically leads to a hyperchromic shift , which is an increase in the intensity of the absorption, reflected by a higher molar extinction coefficient (ε). youtube.com This is because the probability of the electronic transition increases with the length of the chromophore. spcmc.ac.in The effect of increasing conjugation on λmax and ε is illustrated in the table below.

| Compound | Number of Conjugated Double Bonds | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Ethylene | 1 | 171 | 15,000 |

| Buta-1,3-diene | 2 | 217 | 21,000 |

| Hexa-1,3,5-triene | 3 | 258 | 35,000 |

| Data illustrates the general trend of bathochromic and hyperchromic shifts with increasing conjugation. spcmc.ac.in |

The Woodward-Fieser rules are a set of empirical guidelines used to predict the λmax of conjugated systems, including dienes and trienes. matanginicollege.ac.inamrita.edu The prediction is based on a base value for a parent chromophore, with incremental additions for substituents and structural features like additional conjugation or exocyclic double bonds. ecency.commatanginicollege.ac.in

For an acyclic conjugated triene like 3-tert-butylhexa-1,3,5-triene, the λmax can be calculated as follows:

Base Value : The base value for a conjugated diene is 217 nm. ecency.com

Extended Conjugation : An increment is added for each double bond that extends the conjugation. For a triene, there is one such double bond, which adds 30 nm. amrita.eduecency.com

Alkyl Substituent : An increment of 5 nm is added for each alkyl group or ring residue attached to the conjugated system. amrita.eduecency.com In this compound, the tert-butyl group at the C3 position counts as one alkyl substituent.

The calculated λmax for this compound is presented in the table below.

| Contribution | Wavelength Increment (nm) |

| Base value (Acyclic diene) | 217 |

| Double bond extending conjugation | + 30 |

| One alkyl substituent (tert-butyl group) | + 5 |

| Predicted λmax | 252 |

| Based on the Woodward-Fieser Rules. amrita.eduecency.com |

The intensity of a UV-Vis absorption band is quantified by the molar extinction coefficient (ε), also known as molar absorptivity. aatbio.com This value is an intrinsic property of a compound under specific conditions (solvent, wavelength) and is defined by the Beer-Lambert Law, A = εLc, where A is absorbance, L is the path length, and c is the concentration. aatbio.compitt.edu The units for ε are typically M⁻¹cm⁻¹. thermofisher.com

For conjugated systems like this compound, the strong absorption bands are due to highly probable π → π* transitions, which result in large ε values, often in the range of 10,000 to 100,000 M⁻¹cm⁻¹. acs.org As shown in the table in section 4.1.1, ε increases significantly with the length of the conjugated system. spcmc.ac.in Therefore, this compound is expected to have a high molar extinction coefficient, likely in the range of 30,000-40,000 M⁻¹cm⁻¹, similar to the parent hexatriene. The precise value can be influenced by the planarity of the molecule; any steric hindrance from the bulky tert-butyl group that forces the conjugated system out of planarity could potentially decrease the absorption intensity (a hypochromic effect). youtube.com

Insights from Other Advanced Spectroscopic Methods (e.g., IR for vibrational modes related to conformation or conjugation changes)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. libretexts.orgtanta.edu.eg By absorbing IR radiation, bonds can stretch and bend at specific quantized frequencies, providing valuable information about the functional groups present and the molecular structure. libretexts.orgyoutube.com

For a molecule like this compound, IR spectroscopy offers key insights into its conjugated framework and potential conformational isomers. The key vibrational modes of interest are:

C=C Stretching Vibrations : In conjugated systems, the C=C bond stretching frequency is lowered compared to that of an isolated double bond (typically 1640-1680 cm⁻¹). uhcl.edu For conjugated dienes and trienes, these absorptions appear in the 1600-1650 cm⁻¹ region. uhcl.edu The presence of multiple, potentially non-equivalent double bonds in this compound may result in multiple absorption bands in this region.

=C-H Stretching Vibrations : The stretching of hydrogens attached to the sp²-hybridized carbons of the triene system gives rise to sharp peaks above 3000 cm⁻¹. masterorganicchemistry.com

=C-H Bending Vibrations : The out-of-plane bending vibrations for hydrogens on double bonds are very informative. These typically occur in the 650-1000 cm⁻¹ "fingerprint" region and are diagnostic of the substitution pattern. msu.edu For example, a terminal vinyl group (CH₂=CH–) would show strong bands around 910 cm⁻¹ and 990 cm⁻¹.

Crucially, IR spectroscopy can shed light on the molecule's conformation. The effectiveness of π-conjugation is highly dependent on the planarity of the system, which allows for maximum overlap of p-orbitals. The bulky tert-butyl group at the C3 position may introduce steric strain, potentially forcing a rotation around the C2-C3 or C3-C4 single bonds. This would lead to a non-planar conformation, disrupting the conjugation. wsu.edu Such a disruption would be reflected in the IR spectrum; for instance, the C=C stretching frequencies might shift to slightly higher wavenumbers, moving closer to the value for an isolated double bond. masterorganicchemistry.com Studies on other conjugated molecules under high pressure have demonstrated that conformational changes from a twisted to a planar structure lead to dramatic shifts and changes in the IR spectrum, confirming the sensitivity of IR spectroscopy to molecular conformation. wsu.edu

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Structural Information |

| =C-H Stretch | 3000 - 3100 | Presence of C-H bonds on the triene backbone |

| C-H Stretch (tert-butyl) | 2850 - 2970 | Presence of sp³ C-H bonds in the alkyl group |

| C=C Stretch (Conjugated) | 1600 - 1650 | Conjugated π-system; frequency sensitive to conformation |

| =C-H Bend (Out-of-plane) | 650 - 1000 | Substitution pattern of the double bonds |

| Expected IR absorption regions for this compound. uhcl.edumasterorganicchemistry.com |

Synthesis Methodologies for Sterically Hindered Hexatrienes and Polyenes

Strategic Approaches for Constructing Conjugated Triene Frameworks

The synthesis of conjugated trienes, particularly those with bulky substituents, requires careful planning to control regioselectivity and stereoselectivity. General strategies often involve the sequential construction of the carbon-carbon double bonds. One common approach is the use of olefination reactions, such as the Wittig reaction, which allows for the formation of a double bond between a carbonyl compound and a phosphonium (B103445) ylide. For a molecule like 3-tert-butylhexa-1,3,5-triene, a plausible retrosynthetic analysis could involve disconnecting the triene system into smaller, more readily available fragments.

Another powerful method involves elimination reactions, where leaving groups are removed from adjacent carbon atoms to form a double bond. Dehydration of allylic alcohols or dehydrohalogenation of alkyl halides can be employed to introduce unsaturation. However, the presence of the sterically demanding tert-butyl group can hinder these reactions and may lead to the formation of undesired side products.

Iterative Cross-Coupling Strategies for Polyene Synthesis

Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. For the synthesis of polyenes, iterative cross-coupling strategies have emerged as a powerful tool. These methods involve the sequential coupling of smaller building blocks, allowing for the controlled elongation of the conjugated system.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are particularly well-suited for this purpose. In the context of this compound, an iterative approach could involve the coupling of a vinyl halide with a vinylboronic acid or ester, progressively building the triene backbone. The choice of catalyst, ligands, and reaction conditions is crucial to overcome the steric hindrance imposed by the tert-butyl group and to ensure high yields and stereoselectivity.

Stereoselective Synthesis Methods for Polyenes with Defined Geometries

Controlling the geometry of the double bonds in a polyene is paramount, as different stereoisomers can exhibit distinct physical, chemical, and biological properties. For this compound, both (E) and (Z) isomers are possible for the double bonds.

Stereoselective synthesis can be achieved through various methods. The choice of olefination reaction can influence the stereochemical outcome. For instance, the Schlosser modification of the Wittig reaction is known to favor the formation of (E)-alkenes. Similarly, specific catalysts and reaction conditions in cross-coupling reactions can be employed to control the stereochemistry of the newly formed double bond. A theoretical and NMR-spectroscopic conformational analysis has been reported for (Z)-3-tert-butyl-1,3,5-hexatriene, indicating the importance of understanding the stereochemical aspects of this molecule. spectrabase.com

Challenges in Synthesizing Highly Substituted or Sterically Hindered Conjugated Trienes

The synthesis of highly substituted or sterically hindered conjugated trienes like this compound is fraught with challenges. The bulky tert-butyl group can significantly impact the reactivity of adjacent functional groups.

Steric Hindrance: The primary challenge is overcoming the steric bulk of the tert-butyl group. This can lead to slower reaction rates, require more forcing reaction conditions, and can influence the regioselectivity and stereoselectivity of reactions. For example, in cross-coupling reactions, the bulky substituent may hinder the approach of the catalyst to the reaction center.

Conformational Effects: The tert-butyl group also influences the conformational preferences of the triene. It can force the conjugated system out of planarity, which can affect its electronic properties, such as the UV-Vis absorption spectrum. Understanding these conformational effects is crucial for predicting the molecule's behavior.

Table 1: Key Challenges in the Synthesis of this compound

| Challenge | Description | Potential Mitigation Strategies |

| Steric Hindrance | The bulky tert-butyl group impedes the approach of reagents and catalysts, slowing down reactions and potentially leading to side reactions. | Use of more reactive catalysts, higher reaction temperatures, or alternative synthetic routes that minimize steric clash. |

| Control of Stereochemistry | Achieving the desired (E/Z) geometry of the double bonds can be difficult due to the influence of the tert-butyl group. | Employment of stereoselective olefination methods (e.g., Schlosser-Wittig) or stereospecific cross-coupling reactions. |

| Conformational Complexity | The tert-butyl group can induce non-planar conformations, affecting the electronic and spectroscopic properties of the triene. | Detailed conformational analysis using spectroscopic and computational methods to understand and predict the molecule's behavior. |

| Purification | Separation of the desired product from isomers and byproducts can be challenging due to similar physical properties. | Advanced chromatographic techniques and careful optimization of reaction conditions to maximize the yield of the target compound. |

Bio-inspired and Biocatalytic Routes to Conjugated Alkenes

While direct bio-inspired or biocatalytic routes for the synthesis of this compound are not yet established, the broader field of biocatalysis offers promising avenues for the synthesis of conjugated alkenes. Enzymes such as ene-reductases and lipases can be used to perform stereoselective transformations on alkene-containing substrates.

Furthermore, metabolic engineering of microorganisms could potentially be harnessed to produce specific polyenes. While the introduction of a bulky, non-natural substituent like a tert-butyl group presents a significant challenge for enzymatic systems, future advancements in protein engineering and synthetic biology may pave the way for biocatalytic methods to access such sterically hindered molecules.

Advanced Research Applications and Future Directions for Conjugated Trienes

Potential in Advanced Materials Science

The extended π-electron system in conjugated trienes is the foundation for their potential use in advanced materials, particularly in photosensitive materials and organic electronics.

Photosensitive Materials: Conjugated polyenes, including trienes, are known to absorb light in the UV-visible region, leading to electronic excitations. This property is central to their application in photosensitive materials. The delocalization of π-electrons across the conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), allowing for the absorption of longer wavelengths of light. fiveable.me The specific absorption characteristics can be fine-tuned by modifying the substitution pattern of the triene. For instance, the introduction of a bulky tert-butyl group, as in 3-Tert-butylhexa-1,3,5-triene, can influence the planarity of the conjugated system, thereby altering its photophysical properties. iupac.org This tunability makes such compounds interesting for applications like organic dyes and pigments. fiveable.me

Organic Electronics: The ability of conjugated polymers to conduct electricity has led to their investigation in organic electronics. rsc.org While a single triene molecule is not a polymer, it represents a fundamental building block of these materials. The π-conjugation allows for electron mobility along the molecular backbone. nih.gov Research into conjugated tetraenes, which are structurally related to trienes, has highlighted their potential in electronic materials. eurekalert.org The development of efficient synthetic routes to conjugated polyenes is a key step towards their practical application in this field. eurekalert.org

Table 1: Potential Applications of Conjugated Trienes in Materials Science

| Application Area | Underlying Principle | Potential Role of this compound |

| Photosensitive Materials | Absorption of UV-visible light due to π-electron delocalization. fiveable.me | The tert-butyl group can modify the absorption spectrum, potentially leading to novel dyes or pigments. iupac.org |

| Organic Electronics | Electron mobility along the conjugated π-system. nih.gov | Serves as a model compound for understanding charge transport in larger conjugated systems. |

| Recyclable Polymers | Incorporation of dynamic bonds into conjugated polymer backbones. rsc.org | The triene unit could be part of a larger, recyclable polymer structure. |

Interdisciplinary Studies on Substituted Polyenes

The biological activity of naturally occurring and synthetic polyenes is a significant area of interdisciplinary research, with a particular focus on their antifungal properties.

Biological Relevance of Conjugated Fatty Acids: Many naturally occurring polyenes are fatty acids with conjugated double bond systems. These compounds exhibit a range of biological activities. For example, some polyene antibiotics, which are macrocyclic molecules containing a conjugated system, are effective antifungal agents. wikipedia.orgnih.gov They function by binding to ergosterol (B1671047) in fungal cell membranes, disrupting their integrity. wikipedia.orgnih.gov While this compound is a much simpler molecule, the study of its interactions with biological membranes could provide insights into the fundamental mechanisms of polyene-lipid interactions. Research has also focused on synthesizing derivatives of polyene antibiotics to improve their solubility and reduce toxicity. researchgate.net

Table 2: Biologically Relevant Polyenes

| Compound Class | Mechanism of Action | Relevance to Substituted Trienes |

| Polyene Antibiotics | Bind to ergosterol in fungal cell membranes, causing disruption. wikipedia.orgnih.gov | Model systems for studying the fundamental interactions of conjugated systems with biological membranes. |

| Conjugated Linoleic Acids | Various biological effects, including anti-inflammatory and anti-carcinogenic properties. | Illustrates the diverse biological roles of conjugated polyenes. |

Development of Novel Synthetic Methodologies Inspired by Triene Reactivity

The synthesis of specifically substituted conjugated trienes remains a challenge and an active area of research. The development of novel synthetic methods is crucial for accessing a wider range of these compounds for further study.

Recent advances have focused on transition-metal-catalyzed reactions to construct the triene system with high stereoselectivity. For example, rhodium-catalyzed dimerization of monosubstituted allenes has been shown to produce cross-conjugated trienes. beilstein-journals.orgelsevierpure.com Palladium-catalyzed reactions, such as the Heck reaction and Suzuki-Miyaura coupling, are also powerful tools for the stereoselective synthesis of 1,3,5-trienes. rsc.org Furthermore, the reactivity of the triene system itself can inspire new synthetic transformations. For instance, the electrocyclic reactions of 1,3,5-hexatrienes are well-studied and provide a pathway to cyclic compounds. youtube.com The presence of a tert-butyl group can influence the stereochemical outcome of these reactions. iupac.org

Table 3: Selected Synthetic Methods for Conjugated Trienes

| Method | Description | Key Features |

| Rhodium-catalyzed Dimerization of Allenes | Dimerization of monosubstituted allenes to form cross-conjugated trienes. beilstein-journals.orgelsevierpure.com | Stereoselective formation of specific triene isomers. |

| Palladium-catalyzed Cross-Coupling | Heck and Suzuki-Miyaura reactions to form C-C bonds and assemble the triene system. rsc.org | High stereoselectivity and functional group tolerance. |

| Electrocyclic Reactions | Thermal or photochemical cyclization of 1,3,5-hexatrienes to form cyclohexadienes. youtube.com | Provides access to cyclic structures from acyclic trienes. |

Computational Chemistry as a Predictive Tool for Novel Triene Architectures

Computational chemistry has become an indispensable tool for understanding the structure, properties, and reactivity of conjugated systems like this compound.

Molecular orbital theory provides a detailed picture of the electronic structure of conjugated trienes, explaining their stability and spectroscopic properties. youtube.com Calculations can predict the HOMO-LUMO gap, which is related to the wavelength of maximum UV-Vis absorption. fiveable.me Furthermore, computational methods can be used to study the reaction mechanisms of trienes, such as their electrocyclic reactions, and to predict the stereochemical outcomes. youtube.com For a molecule like this compound, computational studies can elucidate the conformational preferences and the effect of the bulky tert-butyl group on the planarity and reactivity of the conjugated system. iupac.org This predictive power allows for the rational design of novel triene architectures with specific desired properties for various applications.

Table 4: Applications of Computational Chemistry in Triene Research

| Area of Application | Computational Method | Information Obtained |

| Electronic Structure | Molecular Orbital Theory | HOMO-LUMO gap, electron density distribution, prediction of UV-Vis spectra. fiveable.meyoutube.com |

| Reaction Mechanisms | Density Functional Theory (DFT) | Transition state energies, reaction pathways, stereochemical predictions for electrocyclic reactions. youtube.com |

| Conformational Analysis | Molecular Mechanics/DFT | Prediction of stable conformers and the influence of substituents on molecular geometry. iupac.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-tert-butylhexa-1,3,5-triene, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves Wittig or Horner-Wadsworth-Emmons reactions to construct the conjugated triene system. For example, Prendergast et al. (1981) synthesized a structurally similar hexatriene derivative using aryl-substituted aldehydes and phosphonium ylides, followed by chromatographic purification (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the product . Purity optimization requires monitoring by H/C NMR to confirm stereochemistry and UV-Vis spectroscopy to assess conjugation integrity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H NMR detects coupling constants to confirm the trans configuration of double bonds.

- X-Ray Crystallography : Resolves steric effects of the tert-butyl group on planarity, as seen in analogous trienes (e.g., (Z,E,Z)-1,6-di-1-naphthylhexa-1,3,5-triene; monoclinic P2/n space group, β = 96.5°) .

- Fluorescence Spectroscopy : Measures λ and quantum yield to evaluate electronic conjugation .

Q. How is this compound utilized in biophysical studies of lipid bilayers?

- Methodological Answer : The compound’s extended π-conjugation and tert-butyl group enhance lipid bilayer insertion, making it a fluorescent probe for membrane dynamics. Prendergast et al. (1981) demonstrated that similar trienes exhibit environment-dependent fluorescence shifts (e.g., polarity changes in bilayers), enabling real-time monitoring of phase transitions .

Advanced Research Questions

Q. What computational methods resolve discrepancies in predicting the excited-state behavior of this compound?

- Methodological Answer : Time-dependent density functional theory (TDDFT) with B3LYP/BH&HLYP functionals predicts excitation energies within 0.3 eV of experimental values. However, for twisted conformations (>50°), multi-reference methods like (6,6) CASPT2 are required to avoid breakdowns in TDDFT accuracy . Comparative studies should validate computational models against experimental UV-Vis and fluorescence data.

Q. How can researchers reconcile conflicting fluorescence quantum yield data for this compound in heterogeneous systems?

- Methodological Answer : Contradictions arise from solvent polarity, aggregation, or probe localization (e.g., bilayer vs. aqueous phase). Standardize experimental conditions (e.g., fixed temperature, lipid-to-probe ratios) and use lifetime measurements to distinguish static vs. dynamic quenching. Prendergast et al. (1981) addressed similar issues by correlating anisotropy decay with membrane fluidity .

Q. What strategies mitigate crystallographic disorder in this compound derivatives?

- Methodological Answer : Disorder in the tert-butyl group or triene backbone can be minimized by:

- Cryocrystallography : Collect data at 203 K to reduce thermal motion .

- Twinned Refinement : Apply twin laws (e.g., via PLATON) for pseudo-symmetric crystals.

- Intermolecular Contact Analysis : Identify packing interactions (e.g., C–H···π) that stabilize specific conformations .

Q. How does tert-butyl substitution influence the electronic and steric properties of hexa-1,3,5-triene systems?

- Methodological Answer : The tert-butyl group introduces steric hindrance, reducing planarity and altering conjugation length. Computational geometry optimizations (e.g., DFT at B3LYP/6-31G*) reveal bond-length alternation patterns, while UV-Vis spectra show hypsochromic shifts compared to unsubstituted trienes. Crystallographic data for analogues (e.g., 2,4-dimethylhexa-1,3,5-triene) confirm non-planar geometries .

Q. What experimental designs address the compound’s photostability in long-term fluorescence assays?

- Methodological Answer : Use degassed solvents to prevent oxidative degradation and incorporate antioxidants (e.g., BHT). Monitor photobleaching rates via time-lapsed fluorescence microscopy and compare with structurally stabilized probes (e.g., TMA-DPH) . Adjust excitation wavelengths to minimize UV-induced damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.